molecular formula C6H6Cl2N2 B13659797 4,6-Dichloro-3-methylpyridin-2-amine

4,6-Dichloro-3-methylpyridin-2-amine

Cat. No.: B13659797
M. Wt: 177.03 g/mol
InChI Key: HHBZYIVJWOUZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methylpyridin-2-amine is a chemical compound with the molecular formula C6H6Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridin-3-amine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4,6-Dichloro-3-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylpyridin-3-amine
  • 5-Amino-4,6-dichloro-2-methylpyrimidine
  • 4,6-Dichloro-2-methylpyrimidine

Uniqueness

4,6-Dichloro-3-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridin-2-amine

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3,(H2,9,10)

InChI Key

HHBZYIVJWOUZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.